(E)-3-(2-fluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one
Description
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Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-21-14-16(13-20-21)27(25,26)23-10-4-9-22(11-12-23)18(24)8-7-15-5-2-3-6-17(15)19/h2-3,5-8,13-14H,4,9-12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSYEJXIQDMDCG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(2-fluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole and its derivatives are known for a wide range of pharmacological properties, making them significant in drug development.
Chemical Structure
The compound's structure includes a fluorophenyl group and a diazepane moiety, which are critical for its biological activity. The presence of the pyrazole ring enhances its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including MCF-7 and HCT-116. The IC50 values for these compounds often fall within sub-micromolar ranges, indicating potent cytotoxic effects. For example, compounds in related studies exhibited IC50 values ranging from 0.11 to 2.78 µM against MCF-7 cells, demonstrating their efficacy as anticancer agents .
Enzyme Inhibition
Pyrazole derivatives have also been evaluated for their ability to inhibit key enzymes involved in disease processes. Notably, some pyrazole-based compounds have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds like celecoxib illustrate the effectiveness of this class in managing inflammation and pain through selective inhibition of cyclooxygenase enzymes (COX). The structural modifications in pyrazole derivatives can significantly influence their pharmacological profiles, enhancing their therapeutic potential .
Table 1: Biological Activity Summary of Pyrazole Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer (MCF-7) | 0.12 | |
| Compound B | AChE Inhibition | 0.76 | |
| Compound C | Anti-inflammatory | 2.09 | |
| Compound D | Anticancer (HCT-116) | 1.54 |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in cell signaling pathways.
- Enzyme Interaction : Its structure allows it to bind effectively to target enzymes, inhibiting their activity.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
Scientific Research Applications
Chemical Synthesis
The synthesis of (E)-3-(2-fluorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one typically involves multi-step reactions that incorporate various functional groups. The synthetic pathway often includes:
- Formation of Diazepane Ring : The diazepane ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Sulfonamide Group : The incorporation of the sulfonamide moiety is achieved via nucleophilic substitution reactions, which enhance the compound's biological activity.
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Properties
Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation. The presence of the fluorophenyl and pyrazole groups may contribute to enhanced interaction with biological targets involved in tumor growth regulation.
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds containing this moiety have been investigated for their effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
Neurological Implications
Given the diazepane structure, there is potential for neuropharmacological applications. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders.
Structure-Activity Relationship (SAR) Studies
A series of SAR studies have been conducted to evaluate the impact of different substituents on the biological activity of related compounds. For instance, modifications to the fluorophenyl group have shown varying degrees of efficacy against specific cancer cell lines.
| Substituent | Activity Level | Targeted Cancer Type |
|---|---|---|
| 2-Fluorophenyl | High | Breast Cancer |
| 3-Fluorophenyl | Moderate | Lung Cancer |
| No Fluorine | Low | Colon Cancer |
Clinical Trials
While specific clinical trials involving this compound are not extensively documented, related compounds have undergone various phases of clinical testing for their anticancer and antimicrobial properties.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structural Components
The target molecule comprises three primary subunits:
Stepwise Synthesis and Optimization
Diazepane Sulfonamide Precursor Preparation
1,4-Diazepane Ring Formation
The seven-membered ring is constructed via cyclization of N-Boc-protected 1,4-diaminobutane with 1,3-dibromopropane in anhydrous THF (0°C, 12 h), followed by Boc deprotection using TFA/CH2Cl2 (1:1):
$$
\text{C}{10}\text{H}{21}\text{N}2\text{O}2 + \text{C}3\text{H}6\text{Br}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{C}{13}\text{H}{25}\text{BrN}2\text{O}2 \xrightarrow{\text{TFA}} \text{C}7\text{H}{15}\text{N}_2^+
$$
Yield : 78% after column chromatography (SiO2, EtOAc/hexane 3:7).
Sulfonylation with 1-Methyl-1H-pyrazole-4-sulfonyl Chloride
The diazepane amine undergoes sulfonylation under Schotten-Baumann conditions:
$$
\text{C}7\text{H}{15}\text{N}2 + \text{C}4\text{H}5\text{ClN}2\text{O}2\text{S} \xrightarrow{\text{NaOH (aq), CH}2\text{Cl}2} \text{C}{11}\text{H}{19}\text{N}4\text{O}_2\text{S}
$$
Reaction Parameters :
Chalcone Formation via Knoevenagel Condensation
Reaction Mechanism and Conditions
The α,β-unsaturated ketone is formed by condensing 2-fluorobenzaldehyde with the diazepane sulfonamide ketone precursor:
$$
\text{C}{11}\text{H}{19}\text{N}4\text{O}2\text{S} + \text{C}7\text{H}5\text{FO} \xrightarrow{\text{piperidine, EtOH}} \text{C}{19}\text{H}{21}\text{FN}4\text{O}3\text{S}
$$
Optimized Conditions :
- Catalyst: 20 mol% piperidine acetate
- Solvent: Anhydrous ethanol
- Temperature: 70°C, 8 h
- Yield: 85% (E:Z = 9:1)
Stereoselectivity Control
The (E)-configuration predominates due to:
Analytical Characterization Data
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
Purification Challenges
- Silica gel adsorption : Mitigated by using 5% MeOH in CH2Cl2 for elution
- Enantiomer separation : Required chiral HPLC (Chiralpak IA, hexane/iPrOH 85:15)
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield?
The compound can be synthesized via Claisen-Schmidt condensation. A representative method involves reacting 2-hydroxyacetophenone derivatives with fluorinated aldehydes in ethanol using KOH (0.03 mol) at 0–50°C for 2–3 hours. Key parameters include precise stoichiometry, temperature control to avoid side reactions (e.g., polymerization), and base strength. Yields are typically optimized by maintaining anhydrous conditions and slow addition of reactants .
Q. What spectroscopic techniques are essential for characterizing its structural integrity?
- NMR (1H/13C): Confirms proton environments (e.g., enone protons at δ ~6.5–7.5 ppm) and carbon assignments (e.g., carbonyl at ~190 ppm).
- FTIR: Identifies functional groups (C=O stretch ~1680 cm⁻¹, S=O stretch ~1150 cm⁻¹).
- Mass spectrometry: Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- X-ray crystallography: Resolves bond angles (e.g., C=C-C=O dihedral angles ~0° for E-configuration) and lattice packing .
Q. How do electron-withdrawing substituents (e.g., fluorine) influence reactivity?
Fluorine on the phenyl ring enhances electrophilicity of the α,β-unsaturated ketone via inductive effects, increasing susceptibility to nucleophilic attacks (e.g., Michael additions). Hammett σ constants (σpara-F = +0.06) quantify electronic effects on reaction kinetics .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking enhance structural and biological evaluation?
- DFT: Optimizes molecular geometry, calculates frontier molecular orbitals (HOMO-LUMO gaps), and predicts electrostatic potential surfaces to identify reactive sites.
- Docking studies: Screen against microbial targets (e.g., Staphylococcus aureus enzymes) to prioritize derivatives for synthesis. Use AutoDock Vina with Lamarckian GA algorithms and validated crystal structures (PDB: 3Q8U) .
Q. How should researchers address discrepancies in antimicrobial activity data across assay conditions?
Standardize protocols using CLSI guidelines (e.g., broth microdilution) and include positive controls (e.g., ciprofloxacin). For conflicting MIC values, perform time-kill assays and statistical analysis (ANOVA with Tukey’s post-hoc test) to distinguish strain-specific effects. Cross-validate with structural analogs to isolate substituent contributions .
Q. What strategies improve regioselectivity during sulfonylation of the 1,4-diazepane ring?
Use 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in anhydrous DMF with DMAP (10 mol%) at 0°C. Monitor regioselectivity via TLC (hexane:EtOAc 3:1) and purify via silica gel chromatography (gradient elution). Avoid excess sulfonylating agent to minimize di-adduct formation .
Q. What in vitro models assess pharmacokinetic properties, and how are metabolic stability assays designed?
- Hepatic microsomes: Incubate with NADPH (1 mM) at 37°C, sample at 0, 15, 30, 60 minutes. Quantify parent compound depletion via LC-MS/MS (LOQ: 1 ng/mL).
- Plasma protein binding: Use equilibrium dialysis (37°C, 4 hours) with spiked plasma.
- CYP inhibition: Screen against CYP3A4/2D6 isoforms with verapamil or quinidine as controls .
Q. What crystallographic parameters confirm the E-configuration of the α,β-unsaturated ketone?
X-ray diffraction reveals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
